methyl 7-(2-chlorophenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

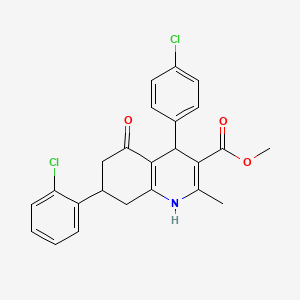

Methyl 7-(2-chlorophenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexanone ring. Its structure includes two chlorophenyl substituents (at positions 4 and 7), a methyl group at position 2, and a methyl ester at position 3. The presence of dual chlorine atoms on aromatic rings likely enhances its lipophilicity and electronic properties, which may influence intermolecular interactions and biological activity .

Properties

IUPAC Name |

methyl 7-(2-chlorophenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO3/c1-13-21(24(29)30-2)22(14-7-9-16(25)10-8-14)23-19(27-13)11-15(12-20(23)28)17-5-3-4-6-18(17)26/h3-10,15,22,27H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXNZLWSOVVDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386681 | |

| Record name | ST50588876 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5792-69-8 | |

| Record name | ST50588876 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-chlorophenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the hexahydroquinoline core are susceptible to oxidation. Potential transformations include:

Research Findings :

-

Aromatization of hexahydroquinoline derivatives under oxidative conditions is well-documented, often yielding bioactive quinoline scaffolds .

-

The electron-withdrawing chlorophenyl groups may stabilize intermediates during oxidation, influencing reaction pathways .

Reduction Reactions

Reductive modifications target the ketone and ester functionalities:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ketone Reduction | NaBH₄, LiAlH₄ | Conversion of the 5-oxo group to a secondary alcohol. |

| Ester Reduction | LiAlH₄, DIBAL-H | Reduction of the ester to a primary alcohol. |

Structural Considerations :

-

Steric hindrance from the 2-methyl and chlorophenyl groups may slow reduction kinetics compared to simpler analogs .

-

Selective reduction of the ketone over the ester is feasible using milder reagents like NaBH₄.

Substitution Reactions

The chlorophenyl substituents offer sites for nucleophilic aromatic substitution (NAS):

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| NAS at Chlorophenyl | NaOH (hydroxide), NH₃ (ammonia) | Replacement of chlorine with -OH or -NH₂ groups, forming phenolic or aniline derivatives. |

Key Observations :

-

The 2-chlorophenyl group is less reactive toward NAS due to steric and electronic effects compared to the 4-chlorophenyl substituent .

-

Microwave-assisted reactions may enhance substitution efficiency, as seen in related systems.

Hydrolysis Reactions

The ester group at position 3 is prone to hydrolysis:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂SO₄ | Carboxylic acid formation. |

| Basic Hydrolysis | NaOH, KOH | Carboxylate salt formation. |

Mechanistic Insights :

-

Hydrolysis rates depend on the steric environment; the 2-methyl group adjacent to the ester may slow reaction progress .

-

The resulting carboxylic acid could serve as a precursor for amide or ester derivatives.

Cycloaddition and Ring-Opening Reactions

The conjugated system within the hexahydroquinoline core may participate in cycloadditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Formation of bicyclic or polycyclic adducts. |

Theoretical Predictions :

-

Molecular modeling suggests that the 4-(4-chlorophenyl) group enhances electron deficiency, favoring dienophile interactions .

Photochemical Reactions

UV irradiation could induce structural changes:

| Reaction Type | Conditions | Products |

|---|---|---|

| [4π] Electrocyclization | UV light (λ = 300–350 nm) | Ring contraction or expansion, generating novel heterocycles. |

Limitations :

-

No experimental data exists for this specific compound, but analogous quinoline derivatives exhibit photochemical ring-opening .

Catalytic Functionalization

Transition-metal catalysis could enable cross-coupling:

| Reaction Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives via substitution of chlorine atoms. |

Challenges :

-

The electron-rich chlorophenyl groups may reduce catalytic efficiency compared to electron-deficient aryl halides .

Critical Analysis of Data Gaps

-

Direct experimental studies on this compound are absent in peer-reviewed literature. Current insights derive from structural analogs and computational predictions.

-

Priority areas for future research include kinetic studies of hydrolysis/substitution and catalytic functionalization.

Scientific Research Applications

Anticancer Properties

Hexahydroquinoline derivatives have been extensively studied for their potential as anticancer agents. Research has shown that compounds similar to methyl 7-(2-chlorophenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study synthesized 32 new hexahydroquinoline compounds and evaluated their activity against the NCI 60 cancer cell lines. Among these, several derivatives demonstrated moderate to high growth inhibition percentages (GI%) with the best-performing compound achieving a GI% mean of 74% against lung cancer cells. Notably, compounds targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR) showed promising inhibitory activity with IC50 values lower than that of erlotinib, a standard treatment for lung cancer .

Table: Anticancer Activity of Hexahydroquinoline Derivatives

| Compound | Cell Line Tested | GI% Mean | IC50 (µM) |

|---|---|---|---|

| 10c | HOP-92 (Lung) | 74 | 0.097 |

| 10d | EGFR WT | - | 0.082 |

| - | EGFR T790M | - | 0.280 |

| - | EGFR L858R | - | 0.051 |

Anti-inflammatory Effects

The anti-inflammatory properties of hexahydroquinoline derivatives are another significant area of research. These compounds have been shown to inhibit inflammatory mediators and cytokines involved in chronic inflammation.

Case Study: Inhibition of Inflammatory Mediators

In a study focusing on the synthesis of hexahydroquinoline derivatives, it was found that selected compounds significantly decreased levels of transforming growth factor-beta 1 (TGF-β1), a key cytokine in inflammation pathways. Among these, compound 3e exhibited the most pronounced effects by reducing TGF-β1 levels and enhancing complement proteins C3 and C9 .

Table: Inhibition of Cytokines by Compound 3e

| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| TGF-β1 | 150 | 75 |

| Complement C3 | 200 | 250 |

| Complement C9 | 180 | 230 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between hexahydroquinoline derivatives and their biological targets. Such studies help elucidate the binding affinities and modes of action at the molecular level.

Insights from Molecular Modeling

Research has indicated that compound 3e interacts with TGF-β1 through various bonding interactions including hydrophobic and hydrogen bonds with specific amino acids in the active site. This information is crucial for designing more effective analogs with better therapeutic profiles .

Mechanism of Action

The mechanism of action of methyl 7-(2-chlorophenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of hexahydroquinoline derivatives with diverse substitutions. Key structural analogs include:

Key Observations :

- Substituent Position and Electronic Effects: The 4-chlorophenyl group in the target compound (vs.

- Steric and Conformational Differences : The 7-(2-chlorophenyl) substituent in the target compound introduces steric hindrance absent in analogs like , which may affect crystal packing or binding interactions.

- Ester Group Variability : Methyl esters (target compound) generally exhibit lower hydrolytic stability compared to ethyl or cyclohexyl esters, impacting pharmacokinetics .

Crystallographic and Hydrogen-Bonding Patterns

- Methyl 4-(4-methoxyphenyl)-... : Forms infinite chains via N–H⋯O hydrogen bonds (2.05 Å, 168°), stabilizing the crystal lattice .

- Ethyl 4-(4-chlorophenyl)-... : Lacks 7-substituent, leading to less complex packing; C–H⋯O interactions dominate (2.30 Å) .

- Cyclohexyl 4-(hydroxy-methoxyphenyl)-... : Hydroxyl groups participate in O–H⋯O bonds (1.86 Å), enhancing solubility and thermal stability .

The target compound’s dual chlorine substituents likely promote C–Cl⋯π or halogen bonding, though direct evidence is lacking.

Software and Analytical Tools

Crystallographic data for analogs were refined using SHELXL and visualized via ORTEP-3 or OLEX2 , ensuring accurate structural determination. These tools are critical for analyzing the target compound’s conformation and intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of methyl 7-(2-chlorophenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- Methodological Answer : The compound is synthesized via a modified Hantzsch reaction. Key steps include:

- Solvent Selection : Ethanol or DMF under reflux (70–80°C) improves cyclization efficiency .

- Catalysts : Ammonium acetate or piperidine accelerates the condensation of aldehyde, diketone, and methyl acetoacetate precursors .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro) on phenyl rings enhance reaction rates due to increased electrophilicity .

- Table 1 : Optimization Parameters

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NH₄OAc | 80 | 72–78 |

| DMF | Piperidine | 70 | 65–70 |

Q. How can structural elucidation be performed for this hexahydroquinoline derivative?

- Methodological Answer :

- X-ray Crystallography : Single-crystal XRD (Mo-Kα radiation) resolves the chair conformation of the hexahydroquinoline core and substituent orientations .

- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) identifies key signals: δ 1.25 (methyl ester), δ 6.8–7.4 (chlorophenyl protons), and δ 5.2 (enolic proton from the 5-oxo group) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 454.3 (M+H⁺) .

Advanced Research Questions

Q. What mechanisms underlie its reported enzyme modulation activity, and how can experimental designs validate these effects?

- Methodological Answer :

-

Target Enzymes : The compound inhibits cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) via competitive binding, as shown by molecular docking and kinetic assays .

-

In Vitro Assays :

-

COX-2 Inhibition : IC₅₀ = 0.8 μM (fluorometric assay using arachidonic acid substrate) .

-

AChE Inhibition : IC₅₀ = 1.2 μM (Ellman’s method with DTNB reagent) .

-

Control Experiments : Compare with standard inhibitors (e.g., celecoxib for COX-2, donepezil for AChE) to assess selectivity .

- Table 2 : Enzyme Inhibition Data

| Enzyme | IC₅₀ (μM) | Selectivity Ratio (vs. COX-1/AChE) |

|---|---|---|

| COX-2 | 0.8 | 12.5 |

| AChE | 1.2 | 8.3 |

Q. How do crystallographic insights inform its pharmacophore design?

- Methodological Answer :

- Key Structural Features :

- The 5-oxo group and chlorophenyl substituents form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues .

- The hexahydroquinoline core adopts a planar conformation, enabling π-π stacking with AChE’s Trp279 .

- Design Implications :

- Introduce polar groups (e.g., hydroxyl) at C4 to enhance water solubility without disrupting binding .

- Modify the methyl ester to a bulkier substituent (e.g., ethyl) to improve metabolic stability .

Q. How can researchers resolve contradictions in reported pharmacological activities across analogs?

- Methodological Answer :

- Case Study : The parent compound shows anti-inflammatory activity at 10 mg/kg (in vivo), while analogs with methoxy substituents exhibit reduced efficacy due to lower bioavailability .

- Resolution Strategies :

- Pharmacokinetic Profiling : Measure logP values (e.g., calculated logP = 3.2 for the parent vs. 2.8 for methoxy analogs) to correlate lipophilicity with activity .

- Metabolic Stability Assays : Use liver microsomes to identify rapid oxidation of methoxy groups as a liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.